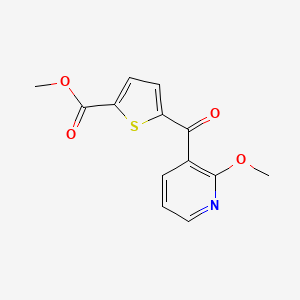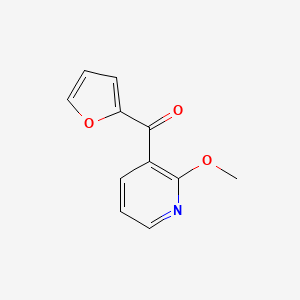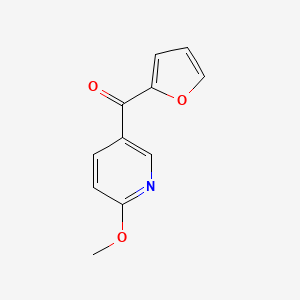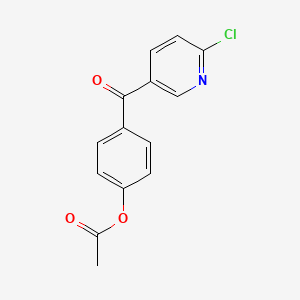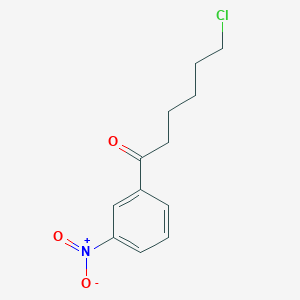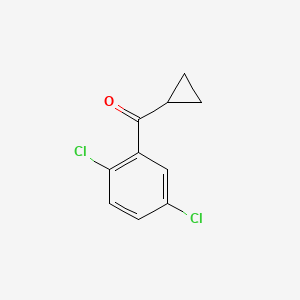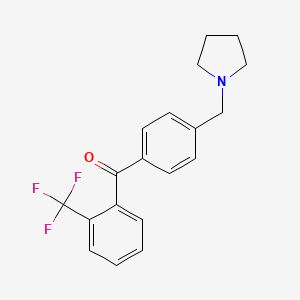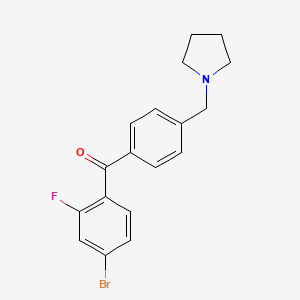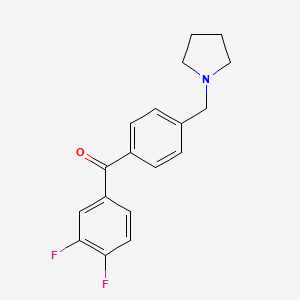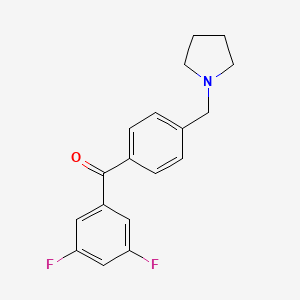![molecular formula C17H23NO3S B1325605 Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate CAS No. 898783-36-3](/img/structure/B1325605.png)
Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has been widely used in the treatment of prostate cancer. The compound has a molecular formula of C17H23NO3S and a molecular weight of 321.4 g/mol.
Métodos De Preparación
The synthesis of Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate involves several steps. One common synthetic route includes the reaction of 4-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its interactions with biological molecules.
Medicine: It is primarily used in the treatment of prostate cancer due to its antiandrogen properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate involves its binding to androgen receptors, thereby inhibiting the action of androgens like testosterone. This inhibition prevents the growth and proliferation of androgen-dependent prostate cancer cells. The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling.
Comparación Con Compuestos Similares
Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate is unique due to its specific structure and antiandrogen properties. Similar compounds include:
Bicalutamide: Another nonsteroidal antiandrogen used in prostate cancer treatment.
Flutamide: A nonsteroidal antiandrogen with a similar mechanism of action.
Nilutamide: Another antiandrogen with structural similarities. These compounds share the ability to inhibit androgen receptors but differ in their chemical structures and specific pharmacological properties.
Propiedades
IUPAC Name |
ethyl 4-oxo-4-[4-(thiomorpholin-4-ylmethyl)phenyl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-2-21-17(20)8-7-16(19)15-5-3-14(4-6-15)13-18-9-11-22-12-10-18/h3-6H,2,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMJETGZZPHNEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642948 |
Source


|
| Record name | Ethyl 4-oxo-4-{4-[(thiomorpholin-4-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-36-3 |
Source


|
| Record name | Ethyl 4-oxo-4-{4-[(thiomorpholin-4-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
